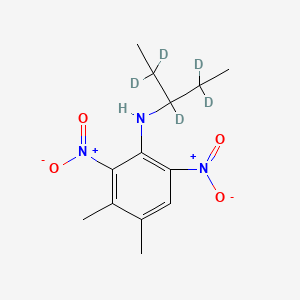

Pendimethalin-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

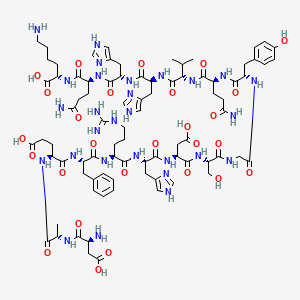

Pendimethalin-d5 is a deuterium-labeled derivative of Pendimethalin, an herbicide widely used to control annual grasses and certain broadleaf weeds. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, which makes this compound particularly useful in scientific research, especially in the fields of analytical chemistry and environmental studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pendimethalin-d5 can be synthesized through a series of chemical reactions involving the introduction of deuterium atoms into the Pendimethalin molecule. One common method involves the use of deuterated reagents in the nitration and alkylation steps of Pendimethalin synthesis. The process typically includes:

Nitration: The aromatic ring of the precursor compound is nitrated using deuterated nitric acid.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the nitration and alkylation reactions are carried out under controlled conditions. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Pendimethalin-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Halogenation and other substitution reactions can modify the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under acidic or basic conditions.

Major Products: The major products formed from these reactions include various nitro, amino, and halogenated derivatives of this compound, which are useful for further chemical modifications and studies .

Aplicaciones Científicas De Investigación

Pendimethalin-d5 has a wide range of applications in scientific research:

Analytical Chemistry: It is used as an internal standard in mass spectrometry and other analytical techniques to quantify the presence of Pendimethalin and its metabolites in environmental and biological samples.

Environmental Studies: The compound helps in tracing the environmental fate and transport of Pendimethalin, providing insights into its degradation pathways and persistence in soil and water.

Agricultural Research: this compound is used to study the efficacy and behavior of Pendimethalin in various agricultural settings, aiding in the development of more effective and sustainable herbicide formulations.

Mecanismo De Acción

Pendimethalin-d5, like Pendimethalin, inhibits cell division and elongation in plants by disrupting microtubule formation. This action prevents the proper formation of the mitotic spindle, leading to cell cycle arrest and ultimately the death of the weed seedlings. The primary molecular targets are the tubulin proteins, which are essential for microtubule assembly .

Comparación Con Compuestos Similares

Trifluralin: Another dinitroaniline herbicide with a similar mode of action but different chemical structure.

Oryzalin: A related compound used for pre-emergence control of weeds in various crops.

Prodiamine: A dinitroaniline herbicide with a longer residual activity compared to Pendimethalin.

Uniqueness: Pendimethalin-d5’s uniqueness lies in its deuterium labeling, which enhances its stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracing of Pendimethalin are required .

Propiedades

IUPAC Name |

3,4-dimethyl-2,6-dinitro-N-(2,2,3,4,4-pentadeuteriopentan-3-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-5-10(6-2)14-12-11(15(17)18)7-8(3)9(4)13(12)16(19)20/h7,10,14H,5-6H2,1-4H3/i5D2,6D2,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIFOSRWCNZCFN-SPPSLMSISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])(C([2H])([2H])C)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858285 |

Source

|

| Record name | 3,4-Dimethyl-2,6-dinitro-N-[(2,2,3,4,4-~2~H_5_)pentan-3-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-39-0 |

Source

|

| Record name | 3,4-Dimethyl-2,6-dinitro-N-[(2,2,3,4,4-~2~H_5_)pentan-3-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research focuses on analyzing dinitroaniline residues in food. Why is the analysis of these residues important, and how does the use of Pendimethalin-d5 contribute to this analysis?

A1: Dinitroaniline herbicides, like Pendimethalin, are widely used in agriculture. Their residues can persist in food products, raising concerns about potential health risks. [] Therefore, accurate and sensitive methods are needed to monitor these residues in complex food matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5,6,7,9-pentazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaene](/img/structure/B588890.png)

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)

![2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B588906.png)